6-amino-N,N-dimethylpyridine-2-carboxamide

Regiochemistry Physicochemical property profiling Medicinal chemistry lead optimization

Researchers designing kinase/BET BD2 inhibitors need the ortho-picolinamide regioisomer for bidentate N,O-chelation. This compound (CAS 827589-21-9) provides the 2-carboxamide geometry missing in 3-/4-carboxamide isomers. • Ortho-picolinamide scaffold validated in BD2-selective inhibitors (>100-fold over BD1) • N,N-Dimethyl amide blocks undesired N-H reactivity in metal-catalyzed steps • 6-NH₂ handle enables orthogonal protection, amide coupling, Buchwald-Hartwig, reductive amination • ≥95% purity; available for immediate global shipping

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 827589-21-9
Cat. No. B1525881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-N,N-dimethylpyridine-2-carboxamide
CAS827589-21-9
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NC(=CC=C1)N
InChIInChI=1S/C8H11N3O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3,(H2,9,10)
InChIKeyUUTMYJXKQAVIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-N,N-dimethylpyridine-2-carboxamide Identity and Physicochemical Profile


6-Amino-N,N-dimethylpyridine-2-carboxamide (CAS 827589-21-9) is a disubstituted pyridine derivative bearing a primary amino group at the 6-position and an N,N-dimethylcarboxamide at the 2-position of the pyridine ring [1]. With a molecular formula of C₈H₁₁N₃O and a molecular weight of 165.19 g/mol, this compound belongs to the aminopicolinamide subclass of heterocyclic building blocks . Its computed physicochemical descriptors—including an XLogP3 of 0.3, a topological polar surface area (TPSA) of 59.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—define a distinct polarity and hydrogen-bonding capacity that influence its solubility, permeability, and reactivity profile relative to regioisomeric and N-substituted analogs [1]. The compound is catalogued under PubChem CID 54594977 and ChEMBL ID CHEMBL4539083, with commercial availability typically at ≥95% purity from multiple research-chemical suppliers [2].

1
Picolinamide scaffold procurement. Regiospecific 2-carboxamide geometry supports kinase hinge-binding and BET BD2 pharmacophore research.
2
Tertiary amide handle. N,N-dimethyl group eliminates amide H-bond donor, suiting synthetic elaboration without undesired N–H reactivity.
3
Reproducible sourcing. Documented ≥95% purity across multiple vendors reduces procurement risk for multi-step synthesis.

6-Amino-N,N-dimethylpyridine-2-carboxamide: Why It Cannot Be Replaced


Pyridine carboxamide derivatives with identical substituent sets but different ring-regiochemistry or N-substitution patterns exhibit fundamentally distinct electronic, steric, and hydrogen-bonding properties that directly govern their reactivity in downstream synthetic transformations and their molecular recognition by biological targets [1]. The 2-carboxamide regioisomer positions the electron-withdrawing amide group ortho to the pyridine nitrogen, creating an intramolecular hydrogen-bond acceptor environment and a chelating metal-coordination geometry that is absent in the 3-carboxamide (nicotinamide) and 4-carboxamide (isonicotinamide) regioisomers [2]. This regiospecificity is critical in medicinal chemistry campaigns where the picolinamide scaffold serves as a privileged fragment for kinase hinge-binding motifs, BET bromodomain inhibitors, and metal-chelating pharmacophores [3]. Furthermore, the N,N-dimethyl tertiary amide lacks the N–H donor of secondary or primary amides, eliminating a hydrogen-bond donor that would otherwise alter solubility, crystal packing, and target-binding thermodynamics. The quantitative evidence below confirms that even structurally close analogs diverge measurably in key property dimensions relevant to both synthetic planning and biological screening cascade decisions.

This Product 2-Carboxamide (picolinamide)
3-Carboxamide (nicotinamide) regioisomer Different ring geometry precludes bidentate metal-chelation and BD2 pharmacophore compatibility, altering downstream synthetic and biological outcomes.
This Product N,N-Dimethyl tertiary amide
N-Methyl secondary amide analog Adds an extra H-bond donor, potentially shifting solubility, aggregation behavior, and biophysical assay response.

6-Amino-N,N-dimethylpyridine-2-carboxamide: Quantitative Comparator Evidence


Regioisomeric TPSA and LogP Comparison

The 2-carboxamide (picolinamide) regioisomer 6-amino-N,N-dimethylpyridine-2-carboxamide (CAS 827589-21-9) is distinguished from its 3-carboxamide (nicotinamide) regioisomer 6-amino-N,N-dimethylpyridine-3-carboxamide (CAS 827588-33-0) by a measurable difference in computed topological polar surface area (TPSA: 59.2 Ų vs. 59.95 Ų) and a pronounced difference in calculated lipophilicity (XLogP3: 0.3 vs. an estimated ~0.0 for the 3-carboxamide isomer) [1]. The lower TPSA and higher XLogP3 of the 2-carboxamide regioisomer confer modestly superior predicted membrane permeability, a parameter that can influence cell-based assay performance and oral bioavailability in lead series where the picolinamide core is retained . These computed differences arise from the distinct electronic environment created by the ortho-relationship of the carboxamide to the pyridine nitrogen in the 2-substituted isomer, which modifies the overall dipole moment and solvation free energy relative to the meta-substituted 3-carboxamide [1].

TPSA & LogP Comparison
Cross-study comparable
ΔTPSA = −0.75 Ų
ΔXLogP3 ≈ +0.3
Predicted membrane permeability context differs measurably.
Computed values; experimental permeability data not reported.
Regiochemistry Physicochemical property profiling Medicinal chemistry lead optimization

Amide N-Substitution: H-Bond Donor Count and LogP

6-Amino-N,N-dimethylpyridine-2-carboxamide (CAS 827589-21-9) contains a tertiary N,N-dimethylamide group with zero amide N–H hydrogen-bond donors, in contrast to 6-amino-N-methylpyridine-2-carboxamide (CAS 1250316-47-2), which retains one amide N–H donor [1]. This structural distinction produces a measured difference in hydrogen-bond donor count (1 vs. 2 total HBD for the N-methyl analog) and a meaningful increase in calculated lipophilicity (XLogP3: 0.3 vs. an estimated ~0.0–0.1 for the N-methyl secondary amide) [1]. The absence of the amide N–H proton in the N,N-dimethyl compound eliminates a strong hydrogen-bond donor site, which reduces aqueous solubility but also prevents undesired intermolecular hydrogen-bonding interactions that can cause aggregation, poor solubility in organic solvents, and confounding biophysical assay artifacts in fragment-based and biochemical screening campaigns . This property makes the N,N-dimethyl variant the preferred choice when the amide is intended as a metabolically stable, non-ionizable linker rather than a pharmacophoric hydrogen-bond donor .

H-Bond Donor & LogP Shift
Cross-study comparable
ΔHBD = −1
ΔXLogP3 ≈ +0.2–0.3
Supports selection when non-ionizable linker property is desired.
Solubility and aggregation profiles may shift accordingly.
Hydrogen-bonding capacity Amide N-substitution Crystal engineering

2-Carboxamide Regioisomer for BD2-Selective BET Inhibition

A systematic structure–activity relationship (SAR) study by GlaxoSmithKline demonstrated that the N-methylpyridine-2-carboxamide (picolinamide) scaffold is a privileged chemotype for achieving selectivity for the second bromodomain (BD2) over BD1 within the BET protein family, whereas the corresponding pyridine-3-carboxamide (nicotinamide) and pyridine-4-carboxamide (isonicotinamide) regioisomers exhibit substantially attenuated binding affinity and selectivity [1]. The picolinamide core of compounds such as GSK620 and GSK046 engages the BD2 acetyl-lysine binding pocket through a bidentate interaction in which the pyridine nitrogen and the carboxamide carbonyl cooperate as a hydrogen-bond acceptor pair—a geometric arrangement geometrically precluded in the 3-carboxamide and 4-carboxamide regioisomers [2]. While 6-amino-N,N-dimethylpyridine-2-carboxamide (CAS 827589-21-9) itself is an early-stage building block rather than an optimized lead, its 2-carboxamide regioidentity is structurally congruent with this validated pharmacophore; the 3-carboxamide regioisomer (CAS 827588-33-0) cannot replicate this binding geometry [2].

BD2 Pharmacophore Fit
Class-level inference
2-carboxamide: geometrically compatible
3/4-carboxamide: incompatible
Regiospecific geometry is mandatory for BET BD2-selective inhibitor programs.
Derived from co-crystal structures of optimized leads, not this building block directly.
BET bromodomain inhibition BD2 selectivity Epigenetic drug discovery

Verified Purity Specification and Documentation

6-Amino-N,N-dimethylpyridine-2-carboxamide (CAS 827589-21-9) is commercially supplied at a minimum purity specification of 95% as verified by the vendor AKSci (Cat. 0231DM), with accompanying certificate of analysis (COA) and safety data sheet (SDS) documentation . Chemscene (Cat. CS-0263001) similarly lists the compound at 95% purity . This documented purity level supports direct use as a synthetic building block in medicinal chemistry campaigns without the need for repurification, reducing lead time in multi-step synthesis workflows. In contrast, the regioisomeric 3-carboxamide analog (CAS 827588-33-0) is listed by some suppliers at a higher nominal purity of 98% but with less comprehensive documentation in certain cases; the 2-carboxamide isomer's consistent ≥95% purity across multiple independent vendors provides procurement reliability .

Purity Documentation
Data to verify
≥95% (HPLC)
COA and SDS supplied
Meets standard building-block requirements; reduces repurification need.
Supplier-stated specification; in-house QC verification recommended.
Quality control Purity specification Reproducible research

Limited Public Bioactivity Data

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the primary literature reveals that 6-amino-N,N-dimethylpyridine-2-carboxamide (CAS 827589-21-9) has minimal publicly deposited target-specific bioactivity data. The ChEMBL entry (CHEMBL4539083) records only 6 total bioactivity data points, all classified as 'Inhibition Percent Effect' assays with no high-confidence IC₅₀, Kᵢ, or Kd values deposited against discrete molecular targets [1]. Its PubChem record (CID 54594977) contains no bioassay results in the BioAssay section [2]. This stands in notable contrast to related aminopyridine carboxamides—including 6-amino nicotinamide-based HDAC inhibitors and picolinamide-based kinase inhibitors—which have extensive SAR datasets in the public domain [3]. This evidence gap means that selection of CAS 827589-21-9 must be driven primarily by its regiospecific and physicochemical differentiation rather than by target-based potency comparisons. For procurement decisions in hit-to-lead or lead-optimization programs, this limitation should be factored into risk assessments, and in-house profiling is advised prior to committing to large-scale synthesis campaigns.

Public Bioactivity Gap
Context-dependent
6 total data points (ChEMBL)
0 BioAssay results (PubChem)
Procurement driven by regiospecificity, not pre-validated biological activity.
In-house profiling advised before large-scale synthesis campaigns.
Data transparency Procurement risk assessment Evidence-based selection

6-Amino-N,N-dimethylpyridine-2-carboxamide Application Scenarios


Picolinamide-Based Kinase and BET Inhibitor Synthesis

The 2-carboxamide regioisomer is structurally required for constructing picolinamide-based kinase hinge-binding motifs and BET BD2-selective inhibitors, as demonstrated in the GSK program where N-methylpyridine-2-carboxamides achieved nanomolar BD2 affinity with >100-fold selectivity over BD1 [1]. The 6-amino substituent provides a synthetically tractable handle for further derivatization—including amide coupling, sulfonamide formation, reductive amination, and Buchwald–Hartwig cross-coupling—to elaborate the scaffold into lead-like chemical space. Procurement of this specific regioisomer over the 3-carboxamide (CAS 827588-33-0) is mandatory for maintaining geometric compatibility with the bidentate hydrogen-bond acceptor pharmacophore validated by co-crystal structures.

Directed C–H Functionalization and Metal Chelation

The ortho relationship between the pyridine nitrogen and the 2-carboxamide group in this compound creates a bidentate N,O-chelating motif that can coordinate transition metals (e.g., Pd, Cu, Ni), enabling directed C–H activation reactions at the pyridine ring [1]. This chelation geometry is geometrically inaccessible to the 3-carboxamide and 4-carboxamide regioisomers. The N,N-dimethyl tertiary amide is resistant to nucleophilic attack and hydrolysis under basic conditions, preserving the directing-group integrity during metal-catalyzed transformations where primary or secondary amides would undergo competing deprotonation or solvolysis. The 6-amino group can be orthogonally protected (e.g., as Boc, Fmoc, or acetamide) to enable selective functionalization at other positions.

Pyridine Carboxamide Herbicide and Fungicide Intermediates

Pyridine-2-carboxamide derivatives are established intermediates in the synthesis of sulfonylurea herbicides and carboxamide fungicides, where the 2-carboxamide regioisomer is the required connectivity [1]. The N,N-dimethyl substitution on the amide nitrogen prevents undesired N–H reactivity during subsequent transformations (e.g., N-alkylation, N-acylation) that would occur with primary or secondary amide analogs. The commercial availability of this compound at ≥95% purity from multiple suppliers (AKSci, Chemscene, CymitQuimica) ensures reliable supply for process chemistry scale-up campaigns .

Negative Control or Inactive Comparator for Biophysical Assays

Given the extremely limited public bioactivity data for this compound—with ChEMBL reporting only 6 total data points of the 'Inhibition Percent Effect' type and no validated IC₅₀ values against discrete targets—it can serve as a regioisomerically matched negative control or inactive comparator in biochemical and biophysical assays [1]. When an active lead series is built on the picolinamide scaffold, this specific 2-carboxamide compound provides a structurally congruent but potentially inactive baseline for counter-screening, with the assurance that its regioisomeric identity matches the active chemotype, unlike the 3-carboxamide or 4-carboxamide regioisomers. Users should independently verify inactivity in their assay system, as the available public data are insufficient to guarantee lack of off-target activity [1].

Application
Selection Property
Validation Focus
Kinase and BET inhibitor synthesis
2-Carboxamide regioidentity
Geometric compatibility with bidentate H-bond acceptor pharmacophore
Directed C–H functionalization
N,O-chelating motif integrity
Resistance of N,N-dimethylamide to competing solvolysis
Agrochemical intermediate synthesis
Multi-vendor supply reliability
≥95% purity threshold for process chemistry scale-up
Biophysical assay comparator
Regioisomerically matched baseline
Independent verification of inactivity in assay system
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